3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide

Structure-Activity Relationship (SAR) Kinase Inhibition Chemotype Selectivity

3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide is a synthetic small molecule (C₂₀H₂₄N₂O₆S, MW 420.48 g/mol) characterized by a 3,4,5-trimethoxybenzamide core linked to a phenyl ring bearing a pyrrolidine-1-sulfonyl substituent. The compound belongs to a broader class of sulfonamide-benzamide conjugates.

Molecular Formula C20H24N2O6S
Molecular Weight 420.5g/mol
CAS No. 326607-46-9
Cat. No. B465898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide
CAS326607-46-9
Molecular FormulaC20H24N2O6S
Molecular Weight420.5g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
InChIInChI=1S/C20H24N2O6S/c1-26-17-12-14(13-18(27-2)19(17)28-3)20(23)21-15-6-8-16(9-7-15)29(24,25)22-10-4-5-11-22/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23)
InChIKeyXVXVVLWXNKKGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide (CAS 326607-46-9) Baseline Profile


3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide is a synthetic small molecule (C₂₀H₂₄N₂O₆S, MW 420.48 g/mol) characterized by a 3,4,5-trimethoxybenzamide core linked to a phenyl ring bearing a pyrrolidine-1-sulfonyl substituent [1]. The compound belongs to a broader class of sulfonamide-benzamide conjugates. Despite its commercially cataloged status, public-domain pharmacological profiling data for this specific entity remain exceptionally scarce, distinguishing it from more extensively characterized members of the aryl-sulfonamide chemotype [1].

Why 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide Resists Direct Analog Substitution


Direct substitution of 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide with structurally similar pyrrolidine-sulfonyl benzamide analogs is scientifically unsupported by the current public literature. The specific 3,4,5-trimethoxy substitution pattern on the benzamide ring dictates a unique electron density and steric profile distinct from related 2,4-dimethoxy or unsubstituted variants, which have shown measurable but vastly different inhibitory activities (e.g., IKK kinase IC₅₀ values ranging from 2.5 to 5.0 μM) [1]. In the absence of any disclosed structure-activity relationship (SAR) data for the 3,4,5-trimethoxy congener, assuming pharmacological equivalence or therapeutic interchangeability is a high-risk decision that could lead to procurement of an inactive or functionally divergent reagent for the intended assay system [1].

Quantitative Evidence Assessment for 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide (CAS 326607-46-9)


Comparative Pharmacological Activity: A Critical Data Gap Versus Structurally Proximal Analogs

A systematic search of public databases (PubChem, BindingDB, ChEMBL, PubMed) returned zero quantitative pharmacological IC₅₀, EC₅₀, or Kᵢ values for 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide. In contrast, the closest publicly profiled structural analogs—namely 2-amino-substituted diarylbenzamide derivatives sharing the 4-(pyrrolidine-1-sulfonyl)phenyl motif—exhibit measurable inhibitory activity against IKK kinase, with IC₅₀ values of 2.51 μM and 5.01 μM, respectively [1]. The target compound's activity at this or any other pharmacological target is unreported. This evidence vacuum prevents any direct head-to-head comparison and confirms that the compound's biological profile is not merely unvalidated but entirely undefined relative to its chemotype neighbors [1].

Structure-Activity Relationship (SAR) Kinase Inhibition Chemotype Selectivity

Computational Physicochemical Differentiation from Common Analog Scaffolds

The target compound's computed XLogP3-AA is 2.3, with 7 hydrogen bond acceptors and a topological polar surface area (TPSA) predicted at 102 Ų [1]. These values place it at the boundary of optimal oral drug space. In comparison, the unsubstituted core 4-(pyrrolidin-1-ylsulfonyl)benzamide scaffold (absent the trimethoxy motif) has a lower molecular weight and significantly different lipophilicity, while the 2,4-dimethoxy analog [2] shifts the substitution pattern. The 3,4,5-trimethoxy decoration increases electron density on the benzamide ring, which is predicted to alter hydrogen-bonding capacity and metabolic stability compared to less substituted variants, although no experimental ADME data confirm this.

ADME Prediction Drug-likeness Physicochemical Properties

Synthetic Accessibility and Intermediacy as a Procurement Differentiator

Patents describing the broader pyrrolidine-sulfonamide benzamide class (e.g., US20080306123A1) position such compounds as intermediates in the synthesis of urotensin II antagonists and other biologically active agents [1]. The 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide is commercially cataloged primarily as a screening compound or a synthetic building block rather than a validated probe . Unlike more advanced analogs for which detailed synthetic protocols and yields are disclosed, the synthesis of this specific trimethoxy variant typically requires multi-step organic reactions with variable reported yields, and no optimized, high-yield route has been published in peer-reviewed literature [1]. This positions the compound as a niche intermediate whose procurement value stems from its utility in diversifying screening libraries, not from established biological potency.

Chemical Synthesis Building Block Library Compound

Validated Application Scenarios for 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide Given Current Evidence


Diversification of Aryl Sulfonamide Screening Libraries

The compound's distinct 3,4,5-trimethoxy substitution pattern, absent from the majority of characterized pyrrolidine-sulfonyl benzamides, makes it a useful addition to diversity-oriented screening collections aimed at exploring novel chemical space. Its inclusion can help interrogate steric and electronic effects of a trisubstituted benzamide in primary biochemical assays [1].

Starting Point for Internal Lead Optimization Campaigns

Given the lack of public ADME or potency data, the compound serves as a blank-slate scaffold for medicinal chemistry teams seeking to install the 3,4,5-trimethoxybenzamide motif onto a sulfonyl linker. Organizations with internal profiling capabilities can use it to generate proprietary SAR data around kinase, GPCR, or CNS targets where sulfonamide benzamides have shown promise [1].

Negative Control Reagent for Chemotype-Selectivity Studies

Since the compound's biological activity is unreported, it may serve as a provisional negative control in assays where related pyrrolidine-sulfonyl benzamides demonstrate potent inhibition (e.g., IKK kinase assays). After in-house validation, it could be used to confirm that observed biological effects are specific to the chemotype's structural features rather than a general property of the sulfonamide-benzamide linkage [2].

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.